

Application Notes and Protocols for INCB059872 in In Vitro Cell Culture Assays

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Compound of Interest

Compound Name: INCB059872

Cat. No.: B1192888

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These application notes provide detailed protocols for the preparation and use of **INCB059872**, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in various in vitro cell culture assays. The provided methodologies are essential for investigating the compound's effects on cell viability, cytotoxicity, and differentiation.

Compound Information

Compound Name	Target	Mechanism of Action	Molecular Weight	CAS Number
INCB059872	Lysine-Specific Demethylase 1 (LSD1/KDM1A)	Irreversible inhibitor that forms a covalent adduct with the FAD cofactor of LSD1. This leads to increased histone H3 lysine 4 (H3K4) and lysine 9 (H3K9) methylation, altering gene expression and inducing differentiation in susceptible cancer cell lines. [1] [2]	386.54 g/mol (free base)	1802909-49-4 (free base)

Preparation of INCB059872 for In Vitro Use

Proper dissolution and storage of **INCB059872** are critical for obtaining reproducible results.

Solubility

Solvent	Solubility	Notes
DMSO	≥ 3.57 mg/mL (7.77 mM)	Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility. [3] Ultrasonic and warming to 60°C can aid dissolution. [3]

Preparation of Stock Solutions

Materials:

- **INCB059872** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Equilibrate the **INCB059872** powder to room temperature before opening the vial.
- Prepare a stock solution of 10 mM **INCB059872** in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, add 259 μ L of DMSO to 1 mg of **INCB059872** powder (adjust volume based on the actual amount of powder).
- Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) or sonication may be used if precipitation occurs.[\[3\]](#)
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions

Storage Temperature	Storage Period
-20°C	Up to 1 month
-80°C	Up to 6 months

Note: Always protect stock solutions from light.

Experimental Protocols

The following protocols are designed for use with acute myeloid leukemia (AML) cell lines, such as THP-1 and MV-4-11, which are known to be sensitive to LSD1 inhibition.

Cell Line Culture

THP-1 Cells:

- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Seeding Density: Maintain cultures between 2×10^5 and 8×10^5 viable cells/mL.[4]
- Subculture: Subculture every 3-5 days by centrifuging the cell suspension and resuspending the pellet in fresh media.[4]

MV-4-11 Cells:

- Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.
- Seeding Density: Initiate cultures at 5×10^5 cells/mL and maintain between 3×10^5 and 1×10^6 cells/mL.[5]
- Subculture: Maintain cultures by adding fresh medium or replacing the medium.

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

- THP-1 or MV-4-11 cells
- **INCB059872** stock solution
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.
- Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Prepare serial dilutions of **INCB059872** in culture medium.
- Add 10 µL of the diluted **INCB059872** or vehicle control (DMSO) to the respective wells.
- Incubate the plate for 72 hours.
- Equilibrate the CellTiter-Glo® reagent to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate cell viability as a percentage relative to the vehicle control.

Myeloid Differentiation Assay (Flow Cytometry)

INCB059872 has been shown to induce myeloid differentiation in AML cell lines, which can be assessed by measuring the expression of cell surface markers such as CD11b and CD86.[2][6]

Materials:

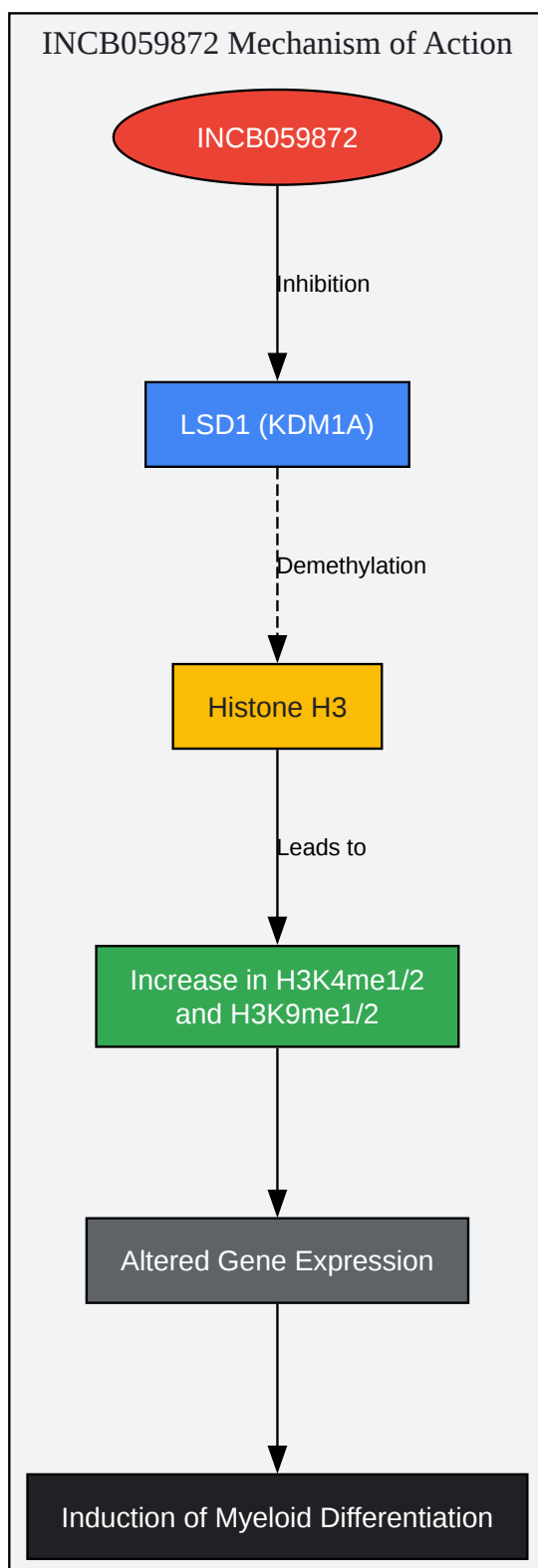
- THP-1 or MV-4-11 cells
- **INCB059872** stock solution
- 6-well plates
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 1% BSA)

- Fluorochrome-conjugated antibodies (e.g., PE-conjugated anti-CD11b, APC-conjugated anti-CD86) and corresponding isotype controls.
- Flow cytometer

Protocol:

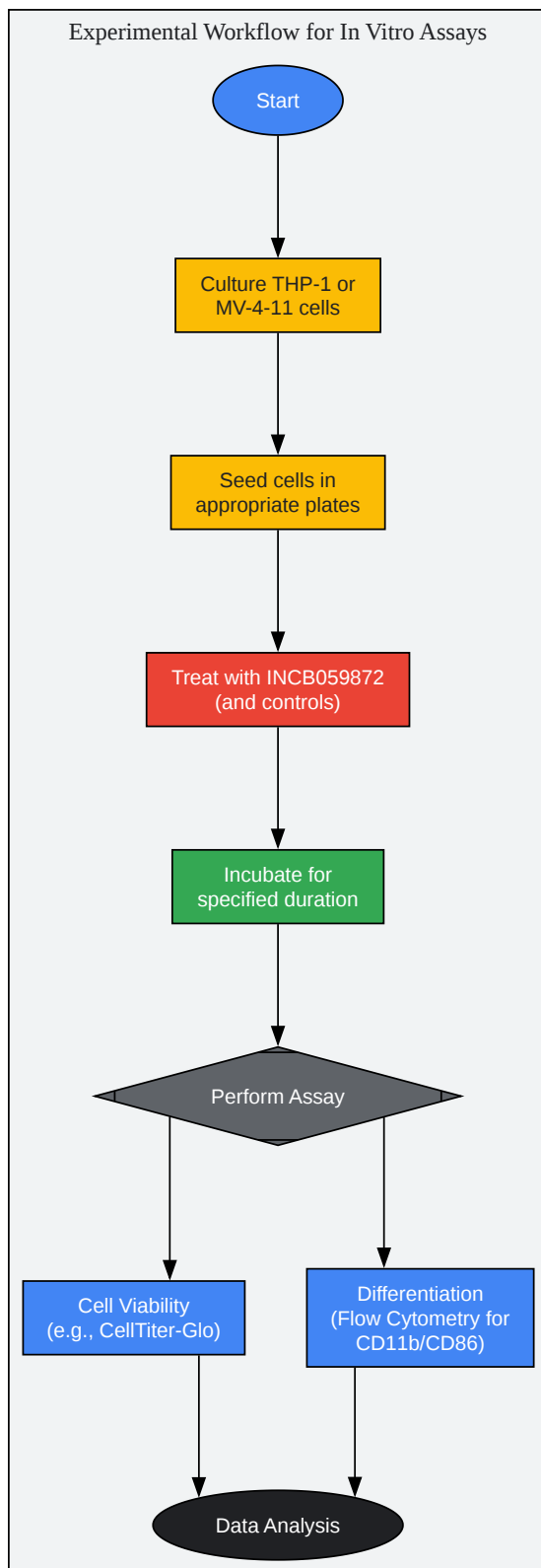
- Seed cells in a 6-well plate at a density of 1.5×10^5 cells/well in 1 mL of culture medium.[\[7\]](#)
- Treat cells with the desired concentrations of **INCB059872** or vehicle control.
- Incubate the plate for 96 hours.[\[7\]](#)
- Harvest approximately 1×10^6 cells per sample by centrifugation.
- Wash the cells once with cold PBS.
- Resuspend the cells in 100 μ L of FACS Buffer.
- Add the fluorochrome-conjugated antibodies and isotype controls at the manufacturer's recommended concentrations.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS Buffer.
- Resuspend the cells in 300 μ L of FACS Buffer.
- Analyze the samples on a flow cytometer, collecting a minimum of 10,000 events per sample.
- Gate on the live cell population and analyze the percentage of cells positive for CD11b and CD86 expression compared to the isotype controls.

Visualizations



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Caption: **INCB059872** inhibits LSD1, leading to increased histone methylation and altered gene expression, ultimately inducing myeloid differentiation.



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Caption: General workflow for assessing the effects of **INCB059872** on cell viability and differentiation in vitro.

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